2,4-Dimethylpiperazine-1-carbonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dimethylpiperazine-1-carbonyl chloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dimethylpiperazine-1-carbonyl chloride undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include sulfonium salts, bases, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperazines and other related derivatives .
Scientific Research Applications
2,4-Dimethylpiperazine-1-carbonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperazine derivatives . In biology and medicine, it is employed in the development of pharmaceutical compounds due to its ability to interact with biological targets . Additionally, this compound finds applications in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-Dimethylpiperazine-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles . The compound can undergo nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring . This reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack . The molecular targets and pathways involved in these reactions depend on the specific application and conditions used .
Comparison with Similar Compounds
2,4-Dimethylpiperazine-1-carbonyl chloride can be compared with other similar compounds such as piperidine derivatives . While both piperazine and piperidine derivatives are widely used in pharmaceutical and chemical research, this compound offers unique reactivity and selectivity due to its specific molecular structure . Other similar compounds include substituted piperazines and piperidinones, which also find applications in various fields .
Conclusion
This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry Its unique reactivity and selectivity make it an essential tool for various research and industrial applications
Properties
IUPAC Name |
2,4-dimethylpiperazine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c1-6-5-9(2)3-4-10(6)7(8)11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMNZIAWQDKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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